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Abstract

This technical guide provides an in-depth analysis of the structure, stereochemistry, and
synthetic utility of diacetone-D-glucose, formally known as 1,2:5,6-di-O-isopropylidene-a-D-
glucofuranose. As a selectively protected derivative of D-glucose, this compound is a
cornerstone in carbohydrate chemistry and a versatile chiral building block in the synthesis of
complex organic molecules, including pharmaceuticals and fine chemicals.[1][2] This document
consolidates crystallographic data, spectroscopic information, and detailed experimental
protocols for its synthesis and modification. Furthermore, it illustrates key synthetic pathways
and logical relationships through schematic diagrams, offering a comprehensive resource for
professionals in chemical research and drug development.

Introduction

Diacetone-D-glucose (DAG) is a derivative of D-glucose in which two pairs of adjacent
hydroxyl groups (1,2 and 5,6) are protected as isopropylidene ketals.[2][3] This protection locks
the glucose molecule in its furanose form and leaves a single, unprotected hydroxyl group at
the C-3 position.[3] This unique structural feature makes diacetone-D-glucose an invaluable
intermediate in organic synthesis, providing a readily available chiral scaffold for a wide range

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1609770?utm_src=pdf-interest
https://www.benchchem.com/product/b1609770?utm_src=pdf-body
https://www.nbinno.com/article/pharmaceutical-intermediates/diacetone-d-glucose-key-intermediate-pharmaceutical-synthesis-lg
https://pharm.sinocurechem.com/diacetone-d-glucose-cas-582-52-5/
https://www.benchchem.com/product/b1609770?utm_src=pdf-body
https://pharm.sinocurechem.com/diacetone-d-glucose-cas-582-52-5/
https://www.biosynth.com/p/MD06795/582-52-5-diacetone-d-glucose
https://www.biosynth.com/p/MD06795/582-52-5-diacetone-d-glucose
https://www.benchchem.com/product/b1609770?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

of chemical transformations.[1] Its stability in various reaction conditions and solubility in
common organic solvents further enhance its utility.[1][2]

Structure and Stereochemistry

The systematic IUPAC name for diacetone-D-glucose is 1,2:5,6-di-O-isopropylidene-a-D-
glucofuranose.[3] The a-anomeric configuration is defined by the stereochemistry at C-1, and
the D-configuration is inherited from the parent D-glucose. The molecule possesses a rigid
furanose ring system.

Crystallographic Data

While the crystal structure of diacetone-D-glucose itself is not readily available in the
searched literature, the structure of its 3-O-toluenesulfonyl derivative provides significant
insight into the molecular geometry. The compound crystallizes in the orthorhombic space
group P212121.[4][5]

Parameter Value Reference

Molecular Formula C12H2006 [6]

Molecular Weight 260.28 g/mol [7]

Melting Point 107-113 °C [819]

Density 1.214 g/cm3 [8]

Specific Rotation [a]D20 -17°to0 -19° (c=2, H20) [10][11]

Appearance White to off-white crystalline B[]
powder

Table 1: Physicochemical Properties of Diacetone-D-glucose
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Parameter Value (A) Reference
a 9.7945(7) [4][5]
b 10.1945(7) [4][5]
c 21.306(1) [4][5]
Volume (V) 2127.4(2) As [4][5]

Table 2: Unit Cell Parameters for 1,2:5,6-Di-O-isopropylidene-3-O-toluenesulfonyl-a-D-
glucofuranose

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of diacetone-D-glucose.
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Technique

Key Features Reference

1H NMR

The proton NMR spectrum

exhibits characteristic signals

for the isopropylidene methyl

groups, the anomeric proton

(H-1), and the protons of the
glucofuranose ring. The 4i22]
coupling constants provide

information about the

stereochemical relationships

between adjacent protons.

13C NMR

The carbon NMR spectrum

shows distinct signals for the

twelve carbon atoms, including

the quaternary carbons of the [13]
isopropylidene groups and the
carbons of the sugar

backbone.

The infrared spectrum displays
a prominent absorption band
corresponding to the O-H
stretching vibration of the free
hydroxyl group at C-3, typically
in the range of 3300-3500
cm~1, Strong C-O stretching

[13]

bands associated with the
ether and ketal functionalities

are also observed.

Experimental Protocols
Synthesis of 1,2:5,6-Di-O-isopropylidene-a-D-

glucofuranose
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The most common method for the synthesis of diacetone-D-glucose involves the reaction of
D-glucose with acetone in the presence of an acid catalyst.[14]

Materials:

¢ a-D-glucose

e Acetone

o Boron trifluoride etherate (or concentrated sulfuric acid)
e 2N Sodium hydroxide solution

e Dichloromethane

e Cyclohexane

Procedure:

 In a suitable autoclave, suspend a-D-glucose in a mixture of acetone and boron trifluoride
etherate.[14]

» Heat the reaction mixture to a temperature range of 85°C to 120°C, allowing the pressure to
build to at least 2.5 bar.[14]

« Distill off the volatile components and replace the distillate with fresh acetone until
approximately 1.67 times the original reaction volume has been substituted.[14]

e Cool the reaction mixture and evaporate the solvent under reduced pressure at a
temperature around 40°C.[14]

» Neutralize the residue with a 2N sodium hydroxide solution and again evaporate to dryness.
[14]

o Extract the product with dichloromethane.[14]

o Combine the organic extracts and evaporate the solvent.[14]
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e Add cyclohexane to the residue and heat to approximately 70°C to dissolve the product.[14]
e Cool the solution to about 10°C to induce crystallization.[14]

« |solate the crystals by filtration and dry to obtain 1,2:5,6-di-O-isopropylidene-a-D-
glucofuranose.[14]

Tosylation of the C-3 Hydroxyl Group

This protocol details the derivatization of the free hydroxyl group, a common subsequent
reaction.[4]

Materials:

1,2:5,6-Di-O-isopropylidene-a-D-glucofuranose

Pyridine

p-Toluenesulfonyl chloride (TsClI)

Anhydrous dichloromethane

Saturated sodium bicarbonate solution

Sodium sulfate

Procedure:

e Dissolve 1,2:5,6-di-O-isopropylidene-a-D-glucofuranose in pyridine.[4]

e Add a solution of p-toluenesulfonyl chloride in anhydrous dichloromethane at room
temperature.[4]

e Stir the resulting mixture at 60°C for 48 hours.[4]

» Remove the organic solvents under reduced pressure.[4]

e Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate
solution.[4]
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» Separate the organic layer and dry it over sodium sulfate.[4]

e Purify the product by column chromatography to yield 1,2:5,6-di-O-isopropylidene-3-O-
toluenesulfonyl-a-D-glucofuranose.[4]

Synthetic Applications and Reaction Pathways

The primary utility of diacetone-D-glucose lies in the selective reactivity of its C-3 hydroxyl
group. This allows for a multitude of chemical transformations, including oxidation, reduction,
and nucleophilic substitution, often with inversion of configuration.[15][16]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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